molecular formula C11H17N3 B068603 1-(4,6-Dimethylpyridin-2-YL)piperazine CAS No. 163613-83-0

1-(4,6-Dimethylpyridin-2-YL)piperazine

Cat. No. B068603
M. Wt: 191.27 g/mol
InChI Key: YUJGMKXJJVAANU-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyridin-2-YL)piperazine is a chemical compound with the molecular formula C11H17N3 . It has a molecular weight of 191.28 . The IUPAC name for this compound is 1-(2,6-dimethyl-4-pyridinyl)piperazine .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(4,6-Dimethylpyridin-2-YL)piperazine, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(4,6-Dimethylpyridin-2-YL)piperazine consists of 11 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms . The InChI key for this compound is BCANMDDAARPKKQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-(4,6-Dimethylpyridin-2-YL)piperazine is a solid at room temperature . It has a molecular weight of 191.28 . The compound should be stored in a sealed container in a dry environment at 2-8°C .

properties

IUPAC Name

1-(4,6-dimethylpyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-7-10(2)13-11(8-9)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJGMKXJJVAANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633418
Record name 1-(4,6-Dimethylpyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-Dimethylpyridin-2-YL)piperazine

CAS RN

163613-83-0
Record name 1-(4,6-Dimethylpyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-4,6-dimethylpyridine (30 g, 0.212 mol) in diglyme (100 mL) was added over 25-30 min. to a refluxing solution of anhydrous piperazine (147 g, 1.70 mol) in diglyme (150 mL). Heating was continued for 18 h (whereby TLC showed absence of 2-chloro-4,6-dimethylpyridine), then the mixture was cooled to room temperature and diluted with water (3 L). Sodium chloride (50 g) was added and the solution was extracted with ethyl acetate (300 mL×3); the combined extracts were washed with brine (200 mL), dried over anhydrous sodium sulfate and concentrated in vacuo (up to 110° C. & ˜15 mmHg; to remove maximum diglyme) to afford 1-(4,6-dimethyl-pyridin-2-yl)-piperazine (42 g, 103.3%, the G.C. spectrum showed 86.4% product, 10.7% diglyme, and 2.1% dimer.)
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30 g
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147 g
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100 mL
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150 mL
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50 g
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3 L
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Synthesis routes and methods II

Procedure details

A solution of piperazine (195 g, 2.26 mol) in diglyme (250 mL) was heated to 160° C. and a solution of 2-chloro-4,6-dimethylpyridine (40 g, 0.283 mol) in diglyme (150 mL) was added over a period of 30 min. The mixture was maintained at this temperature for 36 hand then the reaction mixture was allowed to cool to ambient temperature, diluted with brine and extracted with ethyl acetate (3×500 mL). The combined organic layers were washed with brine (2×100 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to give the crude compound. Vacuum distillation to remove diglyme afforded 1-(4,6-dimethyl-2-pyridyl)piperazine (50 g, 92%) as an oil.
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195 g
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250 mL
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40 g
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150 mL
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brine
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 2-chloro-4,6-dimethyl-pyridine (1 g, 7.09 mmol) and piperazine (2 g, 23.2 mmol) in DMSO was heated at 140° C. for 24 h. The mixture was allowed to cool, diluted with water and extracted with ethyl acetate. The combined extracts were washed with water and brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give a residue which was purified by column chromatography on silica gel (60-120 mesh), eluting with 5% methanol/chloroform to afford 1-(4,6-dimethyl-pyridin-2-yl)-piperazine (0.7 g, 52%).
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1 g
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